REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].N1CCC[CH2:10]1.O>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3](=[O:8])[CH2:4][C:5](=[O:6])[CH2:7][CH3:10]
|
Name
|
|
Quantity
|
116 g
|
Type
|
reactant
|
Smiles
|
COC(CC(=O)C)=O
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
ADDITION
|
Details
|
The solution was added drop by drop at -40° C.
|
Type
|
ADDITION
|
Details
|
to a suspension of 47 g of sodium amide in 800 ml of liquid ammonia
|
Type
|
CUSTOM
|
Details
|
The ammonia was removed
|
Type
|
CUSTOM
|
Details
|
to rise to -20° C.
|
Type
|
ADDITION
|
Details
|
at such temperature, a solution of 114 g of methyl bromide in 500 ml of toluene was added drop by drop
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtered
|
Type
|
CUSTOM
|
Details
|
the toluene was removed
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
ADDITION
|
Details
|
The residue, after the addition of 700 ml of methylene chloride and 102 g of concentrated hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The two phases were separated
|
Type
|
CUSTOM
|
Details
|
the organic phase was dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(CC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |